12-Oxo-ursodeoxycholic acid

Description

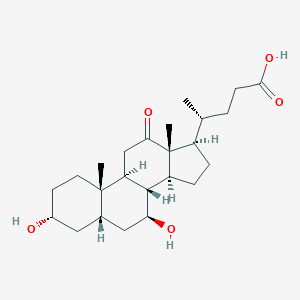

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNUBCEFJLAGN-RAEYQWLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234581 | |

| Record name | 12-Ketoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81873-91-8 | |

| Record name | (3α,5β,7β)-3,7-Dihydroxy-12-oxocholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81873-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha,5beta,7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081873918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Ketoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha, 5beta,7beta) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic and Chemoenzymatic Production Methodologies of 12 Oxo Ursodeoxycholic Acid

Precursor Compounds and Starting Materials in Synthetic Routes

The foundation of 12-oxo-UDCA synthesis lies in the availability of suitable precursor molecules. Cholic acid, due to its abundance, is the most common starting material, which is then converted through various intermediates to yield the target compound.

Cholic Acid (CA) as a Primary Precursor in 12-Oxo-ursodeoxycholic Acid Synthesis

Several chemoenzymatic pathways have been devised to produce UDCA from CA, all of which involve the formation of a 12-oxo intermediate. nih.govfrontiersin.org These routes, while varied, underscore the central role of CA as the foundational molecule for creating more complex and therapeutically valuable bile acid derivatives. d-nb.infonih.govfrontiersin.org The conversion of CA to 12-oxo-UDCA typically involves a series of oxidation and reduction steps, which can be achieved through both chemical reagents and enzymatic catalysts. nih.govfrontiersin.org

Dehydrocholic Acid (DHCA) as a Synthetic Intermediate

Dehydrocholic acid (DHCA), a tri-keto bile acid, serves as a pivotal synthetic intermediate in the production of 12-oxo-UDCA. nih.govfrontiersin.org It is typically produced through the chemical oxidation of cholic acid, for instance, using chromium trioxide (CrO₃). nih.govfrontiersin.org This process converts the hydroxyl groups at positions C-3, C-7, and C-12 of cholic acid into carbonyl groups.

Once DHCA is formed, the subsequent challenge is the selective reduction of the carbonyl groups at C-3 and C-7 to reintroduce the desired hydroxyl functionalities, while leaving the C-12 carbonyl group intact. This selective reduction is a key step in forming 12-oxo-UDCA. nih.govfrontiersin.orgnih.gov Multi-enzymatic, one-pot processes have been developed to carry out this transformation efficiently. nih.govresearchgate.net For example, a combination of 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH) can be used to reduce the C-3 and C-7 ketones, respectively, yielding 12-oxo-UDCA. nih.govfrontiersin.orgnih.gov This chemoenzymatic approach, starting from the oxidation of CA to DHCA followed by selective enzymatic reductions, represents a significant pathway for 12-oxo-UDCA synthesis. nih.govfrontiersin.org

12-Oxo-chenodeoxycholic Acid (12-oxo-CDCA) as a Key Synthetic Intermediate

12-Oxo-chenodeoxycholic acid (12-oxo-CDCA) is another crucial intermediate in the synthesis of 12-oxo-UDCA. beilstein-journals.orgd-nb.infonih.govfrontiersin.org This compound is characterized by a ketone group at the C-12 position and hydroxyl groups at the C-3 and C-7 positions. caymanchem.comlipidmaps.org It is typically formed through the selective oxidation of the 12α-hydroxyl group of cholic acid. beilstein-journals.orgd-nb.infonih.govfrontiersin.org

The conversion of 12-oxo-CDCA to 12-oxo-UDCA involves the epimerization of the hydroxyl group at the C-7 position from the α-configuration to the β-configuration. beilstein-journals.org This transformation can be achieved using enzymatic methods. For instance, a two-step process involving a 7α-HSDH to oxidize the 7α-hydroxyl group to a ketone, followed by a 7β-HSDH to reduce the ketone to a 7β-hydroxyl group, can yield 12-oxo-UDCA. nih.govfrontiersin.org The use of 12-oxo-CDCA as an intermediate allows for a more targeted approach to modifying the stereochemistry at the C-7 position, which is essential for the synthesis of 12-oxo-UDCA.

Enzymatic Transformations in this compound Synthesis

Enzymes, particularly hydroxysteroid dehydrogenases, play a vital role in the synthesis of 12-oxo-UDCA, offering high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.

Hydroxysteroid Dehydrogenase (HSDH)-Mediated Reactions in this compound Formation

Hydroxysteroid dehydrogenases (HSDHs) are a class of oxidoreductases that catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus. mdpi.comnih.gov These enzymes are indispensable in the chemoenzymatic synthesis of 12-oxo-UDCA due to their high specificity for the position and stereochemistry of the hydroxyl groups. researchgate.netnih.gov Different HSDHs are employed to selectively modify the hydroxyl groups at the C-3, C-7, and C-12 positions of bile acid precursors.

12α-Hydroxysteroid dehydrogenase (12α-HSDH) is a key enzyme that exhibits remarkable regioselectivity for the 12α-hydroxyl group of bile acids like cholic acid. beilstein-journals.orgd-nb.infonih.govfrontiersin.org It catalyzes the oxidation of this specific hydroxyl group to a carbonyl group, leading to the formation of 12-oxo-CDCA. beilstein-journals.orgd-nb.infonih.govfrontiersin.org This reaction is a critical initial step in many chemoenzymatic routes for producing UDCA, as the resulting 12-oxo group can be subsequently removed through chemical methods like the Wolff-Kishner reduction. nih.govfrontiersin.orgnih.gov

Various 12α-HSDHs have been identified from different microbial sources, including Clostridium and Rhodococcus species, with some being NAD⁺-dependent and others NADP⁺-dependent. beilstein-journals.orgmdpi.com For instance, a highly active NAD⁺-dependent 12α-HSDH from Rhodococcus ruber has been shown to efficiently convert high concentrations of cholic acid to 12-oxo-CDCA with a high yield and space-time yield. dntb.gov.uaresearchgate.net The high regioselectivity of 12α-HSDH prevents unwanted oxidation at the C-3 and C-7 positions, streamlining the synthesis of 12-oxo-CDCA and, subsequently, 12-oxo-UDCA. beilstein-journals.orgunimi.it

Table 1: Reported 12α-Hydroxysteroid Dehydrogenases (12α-HSDH) and their Properties

| Microbial Source | Cofactor | Specific Activity (U/mg) | Reference |

|---|---|---|---|

| Clostridium leptum | NADP⁺ | 3.3 | beilstein-journals.org |

| Clostridium group P strain C 48–50 | NADP⁺ | Not Reported | beilstein-journals.org |

| Eubacterium lentum | NAD⁺ | Not Reported | beilstein-journals.org |

| Clostridium perfringens | NAD⁺ | Not Reported | beilstein-journals.org |

| Rhodococcus ruber | NAD⁺ | 290 | dntb.gov.ua |

Data is based on cholic acid as the substrate.

7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Involvement in Bile Acid Derivatization

7α-Hydroxysteroid dehydrogenase (7α-HSDH) plays a pivotal role in the initial oxidative steps of bile acid modification. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, specifically oxidize the 7α-hydroxyl group of bile acids. d-nb.info For instance, in one of the synthetic routes to 12-oxo-UDCA starting from cholic acid (CA), 7α-HSDH is employed to oxidize the 7α-hydroxyl group, leading to the formation of a 7-oxo intermediate. nih.gov This oxidation is a critical step that paves the way for the subsequent stereochemical inversion at the C-7 position. d-nb.infonih.gov

Several 7α-HSDHs have been isolated from various bacterial sources, including Clostridium, Bacteroides, and Xanthomonas, each with specific cofactor dependencies (NAD⁺ or NADP⁺). researchgate.netd-nb.info Protein engineering efforts have also been directed at improving the catalytic efficiency and substrate tolerance of 7α-HSDH, further enhancing its utility in industrial-scale synthesis. nih.gov

7β-Hydroxysteroid Dehydrogenase (7β-HSDH) Role in Stereochemical Conversion

Following the oxidation of the 7α-hydroxyl group by 7α-HSDH, 7β-Hydroxysteroid dehydrogenase (7β-HSDH) is employed to introduce the desired 7β-hydroxyl configuration characteristic of UDCA and its derivatives. mdpi.com This enzyme stereoselectively reduces the 7-oxo group to a 7β-hydroxyl group. d-nb.infonih.gov The sequential action of 7α-HSDH and 7β-HSDH effectively achieves the epimerization of the C-7 hydroxyl group. d-nb.infomdpi.com

While several 7β-HSDHs have been identified from sources like Clostridium, Collinsella, and Ruminococcus, many are NADP⁺-dependent. researchgate.netnih.gov The development of NAD⁺-dependent 7β-HSDHs is an active area of research to improve the economic feasibility of the process, as NADH is a more cost-effective cofactor. nih.gov

3α-Hydroxysteroid Dehydrogenase (3α-HSDH) Participation in Oxidative/Reductive Steps

In certain synthetic pathways for 12-oxo-UDCA, particularly those starting from dehydrocholic acid (DHCA), 3α-Hydroxysteroid dehydrogenase (3α-HSDH) plays a crucial role. nih.govgoogle.com DHCA possesses carbonyl groups at positions C-3, C-7, and C-12. To synthesize 12-oxo-UDCA from DHCA, the carbonyl groups at C-3 and C-7 must be selectively reduced. 3α-HSDH, which is NADH-dependent, specifically reduces the 3-oxo group to a 3α-hydroxyl group. nih.govgoogle.comgoogle.com This reduction, coupled with the action of 7β-HSDH on the 7-oxo group, yields 12-oxo-UDCA. nih.govgoogle.com

Cofactor Regeneration Systems for Enhanced Enzymatic Efficiency

The practical application of HSDHs in large-scale synthesis is heavily reliant on the efficient regeneration of the nicotinamide (B372718) cofactors, NAD(P)⁺ and NAD(P)H. beilstein-journals.orgillinois.edu These cofactors are expensive and are used in stoichiometric amounts in the enzymatic reactions, making their continuous recycling essential for process viability. illinois.edu

Nicotinamide Adenine (B156593) Dinucleotide (NAD+ and NADP+) Dynamics in Biocatalysis

Nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), are essential coenzymes that act as electron carriers in a vast array of enzymatic redox reactions. wikipedia.orgencyclopedia.pub In the synthesis of 12-oxo-UDCA, NAD(P)⁺ is reduced to NAD(P)H during the oxidative steps catalyzed by HSDHs, and conversely, NAD(P)H is oxidized to NAD(P)⁺ during the reductive steps. beilstein-journals.org The cellular balance between the oxidized and reduced forms, known as the redox state, is a critical factor influencing the direction and efficiency of these biocatalytic reactions. wikipedia.org

NAD(P)H Oxidase (NOX) Applications in Oxidation Reactions

NAD(P)H oxidases (NOX) are enzymes that catalyze the transfer of electrons from NAD(P)H to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818). nih.govphysiology.org In the context of cofactor regeneration for oxidative enzymatic reactions, NOX can be utilized to regenerate NAD(P)⁺ from NAD(P)H. This process consumes the reduced cofactor, driving the equilibrium of the primary oxidative reaction forward. While effective, the application of NOX systems requires careful control to manage the production of ROS, which can potentially inactivate the biocatalysts. frontiersin.orgmdpi.com

Glucose Dehydrogenase (GDH) and Formate (B1220265) Dehydrogenase (FDH) Systems for Cofactor Turnover

For reductive enzymatic steps requiring NAD(P)H, coupled-enzyme systems employing either glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) are widely used for cofactor regeneration. illinois.edugoogle.com

Glucose Dehydrogenase (GDH): GDH catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of NAD(P)⁺ to NAD(P)H. researchgate.netescholarship.org This system is robust and relatively inexpensive, making it a popular choice for regenerating the reduced cofactors needed by HSDHs in the synthesis of 12-oxo-UDCA. researchgate.netresearchgate.net

Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD⁺ to NADH. illinois.edunih.govd-nb.info An advantage of the FDH system is that the product, carbon dioxide, is easily removed from the reaction mixture, which helps to drive the reaction forward. illinois.edu Engineered FDH variants have been developed that can also efficiently regenerate NADPH. researchgate.net

These cofactor regeneration systems are integral to the design of efficient and sustainable chemoenzymatic processes for the production of 12-oxo-UDCA and other valuable bile acid derivatives. nih.govgoogle.com

Interactive Data Table: Enzymes in this compound Synthesis

| Enzyme | Role in Synthesis | Starting Material Example | Product of Enzymatic Step | Cofactor |

|---|---|---|---|---|

| 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) | Oxidation of the 7α-hydroxyl group | Cholic Acid (CA) | 7-oxo-deoxycholic acid | NAD⁺ or NADP⁺ |

| 7β-Hydroxysteroid Dehydrogenase (7β-HSDH) | Stereoselective reduction of the 7-oxo group to a 7β-hydroxyl group | 7,12-dioxo-lithocholic acid | This compound | NADP⁺ (commonly), NAD⁺ |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) | Reduction of the 3-oxo group to a 3α-hydroxyl group | Dehydrocholic Acid (DHCA) | 7,12-dioxo-lithocholic acid (in conjunction with 7β-HSDH) | NADH |

Interactive Data Table: Cofactor Regeneration Systems

| Regeneration System | Enzyme | Reaction | Regenerated Cofactor | Application in 12-oxo-UDCA Synthesis |

|---|---|---|---|---|

| Oxidation of NAD(P)H | NAD(P)H Oxidase (NOX) | NAD(P)H + O₂ → NAD(P)⁺ + H₂O₂/O₂⁻ | NAD(P)⁺ | For oxidative steps catalyzed by HSDHs |

| Reduction of NAD(P)⁺ | Glucose Dehydrogenase (GDH) | Glucose + NAD(P)⁺ → Gluconolactone + NAD(P)H | NAD(P)H | For reductive steps catalyzed by HSDHs |

| Reduction of NAD⁺ | Formate Dehydrogenase (FDH) | Formate + NAD⁺ → CO₂ + NADH | NADH | For reductive steps catalyzed by HSDHs |

Biocatalytic Approaches for this compound Production

Biocatalytic methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. These approaches primarily utilize hydroxysteroid dehydrogenases (HSDHs) for the specific oxidation and reduction of hydroxyl and keto groups on the bile acid steroid nucleus.

Whole-Cell Bioconversion Systems Utilizing Engineered Microbial Strains (e.g., Escherichia coli)

The use of engineered microbial strains, particularly Escherichia coli, has emerged as a highly effective strategy for producing 12-oxo-UDCA. d-nb.infofrontiersin.org These systems leverage the cell's machinery to co-express multiple enzymes, simplifying the process and reducing costs associated with enzyme purification. d-nb.info

A common strategy involves the two-step reduction of dehydrocholic acid (DHCA). This process utilizes a 3α-hydroxysteroid dehydrogenase (3α-HSDH) and a 7β-hydroxysteroid dehydrogenase (7β-HSDH) to stereoselectively reduce the keto groups at the C-3 and C-7 positions of DHCA, respectively, yielding 12-oxo-UDCA. nih.govresearchgate.net To drive the reaction to completion, these systems often incorporate a cofactor regeneration system, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH). frontiersin.orgnih.gov

Researchers have successfully constructed single-strain E. coli systems that co-express 3α-HSDH, 7β-HSDH, and a cofactor regenerating enzyme. frontiersin.org For instance, a system co-expressing 3α-HSDH from Comamonas testosteroni, a mutant 7β-HSDH from Collinsella aerofaciens, and GDH from Bacillus subtilis was able to convert 100 mM of DHCA to over 99.5 mM of 12-oxo-UDCA within 4.5 hours. frontiersin.orgnih.gov Another approach involved expressing an NADH-dependent 3α-HSDH and a 7β-HSDH along with an NAD(P) bispecific FDH mutant, which also achieved efficient conversion of DHCA to 12-oxo-UDCA. frontiersin.org

The use of lyophilized whole-cells containing these recombinant HSDHs has been shown to be a cost-effective and safe alternative to using purified enzymes, allowing for higher substrate loading (70–100 mM). d-nb.infobeilstein-journals.org

Table 1: Examples of Whole-Cell Bioconversion Systems for 12-Oxo-UDCA Production

| Engineered Strain | Enzymes Expressed | Substrate | Product | Conversion/Yield | Reference |

| E. coli BL21(DE3) | 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens mutant), GDH (B. subtilis) | Dehydrocholic acid (DHCA) | 12-oxo-UDCA | >99.5% conversion | frontiersin.orgnih.gov |

| E. coli | 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens), FDH (M. vaccae mutant) | Dehydrocholic acid (DHCA) | 12-oxo-UDCA | Complete conversion | frontiersin.org |

Multi-Enzymatic One-Pot Synthesis Strategies for Streamlined Production

Multi-enzymatic one-pot synthesis offers a streamlined approach by performing multiple reaction steps in a single vessel, which minimizes intermediate purification steps and reduces waste. d-nb.info These cascades often employ a combination of HSDHs with different substrate and cofactor specificities to achieve the desired transformations. researchgate.net

One such strategy for producing 12-oxo-UDCA from cholic acid (CA) involves a sequence of oxidation and reduction steps. researchgate.net First, the 7α- and 12α-hydroxyl groups of CA are oxidized using 7α-HSDH and 12α-HSDH, respectively. Subsequently, a 7β-HSDH is used to stereoselectively reduce the newly formed ketone at the C-7 position to a β-hydroxyl group, yielding 12-oxo-UDCA. researchgate.net

Another successful one-pot system for the production of 12-oxo-UDCA from DHCA utilizes a combination of 3α-HSDH and a mutant 7β-HSDH. nih.gov This system, when coupled with a cofactor regeneration system, can achieve high conversion rates. nih.gov Researchers have explored both single-biocatalyst systems, where all necessary enzymes are expressed in one host, and two-biocatalyst systems, where enzymes are expressed in separate hosts and then combined in the reaction mixture. nih.gov The single-biocatalyst system using GDH for cofactor regeneration proved to be the most efficient, completely converting 100 mM DHCA to over 99.5 mM 12-keto-UDCA in 4.5 hours on a liter scale. nih.gov

Table 2: Multi-Enzymatic One-Pot Synthesis of 12-Oxo-UDCA

| Starting Material | Key Enzymes | Cofactor Regeneration | Product | Yield/Conversion | Reference |

| Dehydrocholic acid (DHCA) | 3α-HSDH, 7β-HSDH (mutant) | Glucose Dehydrogenase (GDH) | 12-oxo-UDCA | >99.5 mM from 100 mM DHCA | nih.gov |

| Cholic acid (CA) | 7α-HSDH, 12α-HSDH, 7β-HSDH | Not specified | 12-oxo-UDCA | Feasible one-pot strategy | researchgate.net |

Chemical Modification and Derivatization Strategies for this compound Formation

Chemical methods have historically been used for the synthesis of bile acid derivatives, including the formation of 12-oxo-UDCA. These methods often involve protection and deprotection steps to achieve the desired regioselectivity.

Regioselective Oxidation Strategies in Bile Acid Chemistry

The selective oxidation of the hydroxyl group at the C-12 position is a crucial step in many synthetic routes to UDCA and its intermediates. nih.govresearchgate.net In traditional chemical synthesis, this is often achieved using oxidizing agents like chromium trioxide (CrO₃). nih.govbeilstein-journals.org However, this requires prior protection of the more reactive hydroxyl groups at the C-3 and C-7 positions to prevent their oxidation. beilstein-journals.org

A typical chemical sequence starts with the protection of the carboxylic acid group, followed by the selective protection of the 3-OH and 7-OH groups. beilstein-journals.org The unprotected 12-OH group is then oxidized. beilstein-journals.org While effective, this multi-step process can be cumbersome and generate hazardous waste. beilstein-journals.org

More modern chemoenzymatic approaches utilize the high regioselectivity of enzymes like 12α-hydroxysteroid dehydrogenase (12α-HSDH) to specifically oxidize the 12α-hydroxyl group of cholic acid to form 12-oxo-chenodeoxycholic acid (12-oxo-CDCA) without the need for protecting groups. d-nb.infonih.gov This enzymatic oxidation is a key step in several chemoenzymatic pathways leading to 12-oxo-UDCA. nih.govresearchgate.net

Wolff-Kishner Reduction and Alternative Methodologies for C-12 Carbonyl Group Removal

The Wolff-Kishner reduction is a classic chemical reaction used to deoxygenate a carbonyl group, converting it into a methylene (B1212753) group. d-nb.infobeilstein-journals.org In the context of bile acid synthesis, it is employed to remove the C-12 carbonyl group from intermediates like 12-oxo-UDCA or 12-oxo-CDCA to ultimately produce UDCA or chenodeoxycholic acid (CDCA), respectively. frontiersin.orgnih.govbeilstein-journals.org The reaction is typically carried out under harsh conditions, involving high temperatures and strong bases like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. beilstein-journals.orgscispace.com

While the Wolff-Kishner reduction is effective, its harsh conditions can sometimes lead to side reactions and the formation of impurities. scispace.com For instance, the reduction of 3α,7α-diacetoxy-12-keto-5β-methyl cholanate can result in the formation of insoluble brown material and a lower yield compared to the reduction of 3α,7α-dihydroxy-12-keto-5β-cholanic acid. scispace.com

Alternative reduction methodologies have been explored. For example, the Mozingo reduction is another method for deoxygenation. beilstein-journals.org However, the Wolff-Kishner reaction remains a commonly cited method in many chemoenzymatic routes for the final dehydroxylation step at C-12. frontiersin.orgnih.gov

Stereoselective Synthesis Methodologies for this compound and its Epimers

The stereochemistry of the hydroxyl groups on the steroid nucleus is critical for the biological activity of bile acids. The synthesis of 12-oxo-UDCA and its epimers requires precise control over the stereoselective reduction of keto groups.

The production of 12-oxo-UDCA from DHCA is a prime example of stereoselective synthesis. It requires the stereospecific reduction of the C-3 keto group to a 3α-hydroxyl group and the C-7 keto group to a 7β-hydroxyl group. researchgate.net This is achieved through the use of highly stereoselective enzymes, namely 3α-HSDH and 7β-HSDH. researchgate.net The use of these enzymes ensures the formation of the desired (3α, 7β)-dihydroxy configuration of 12-oxo-UDCA.

The stereoselectivity of these enzymatic reductions is a significant advantage over some chemical reduction methods, which may produce a mixture of epimers. For instance, the electrochemical reduction of 7-ketolithocholic acid (7K-LCA) has been investigated for the stereoselective synthesis of UDCA, with certain aprotic solvents influencing the stereochemical outcome. researchgate.net While this method focuses on the C-7 position, it highlights the ongoing efforts to develop stereoselective synthetic routes.

Chemoenzymatic routes that produce 12-oxo-UDCA as an intermediate are valued for their ability to achieve higher stereoselectivity compared to purely chemical syntheses. The precise control offered by enzymes like 7β-HSDH is crucial for obtaining the correct stereoisomer, which is essential for the final product's therapeutic efficacy.

Biological Formation and Endogenous Metabolism of 12 Oxo Ursodeoxycholic Acid

Biosynthetic Pathways within Biological Systems

The synthesis of 12-Oxo-UDCA is a multi-step process, primarily driven by the enzymatic machinery of the gut microbiota. A key pathway involves the oxidation of the 12-hydroxyl group of ursodeoxycholic acid (UDCA) or its precursors. beilstein-journals.org For instance, 12α-Hydroxysteroid dehydrogenase (12α-HSDH) can catalyze the oxidation of the 12-hydroxy group of cholic acid to yield 12-oxo-chenodeoxycholic acid (12-oxo-CDCA). beilstein-journals.orgnih.gov This intermediate can then undergo further transformations, including epimerization at the C-7 position, to form 12-Oxo-UDCA. nih.gov

Another significant route involves dehydrocholic acid (DHCA) as a starting point. Through a series of enzymatic reductions catalyzed by 3α-HSDH and 7β-HSDH, the C-3 and C-7 keto groups of DHCA are reduced to form 12-Oxo-UDCA. nih.gov This highlights the versatility of microbial enzymes in generating a diverse pool of secondary bile acids.

Role of the Gut Microbiome in Bile Acid Transformations and 12-Oxo-ursodeoxycholic Acid Production

The gut microbiome is the central figure in the production of 12-Oxo-UDCA. These microbial communities harbor a vast arsenal (B13267) of enzymes capable of modifying the structure of primary bile acids, leading to the formation of a complex array of secondary bile acids, including oxo-bile acids like 12-Oxo-UDCA. nih.govfrontiersin.org

Hydroxysteroid dehydrogenases (HSDHs) are the workhorses of bile acid transformation in the gut. nih.govresearchgate.net These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus of bile acids. nih.govresearchgate.net The process of epimerization, which is the change in the stereochemistry of a hydroxyl group (e.g., from α to β), occurs via a stable oxo-bile acid intermediate. nih.gov This is precisely the mechanism that gives rise to 12-Oxo-UDCA. For example, the conversion of a 12α-hydroxyl group to a 12-oxo group is a critical step, which can then be followed by reduction to a 12β-hydroxyl group, illustrating the power of HSDHs in diversifying the bile acid pool. tandfonline.com Three main types of microbial HSDHs are involved in these transformations: 3α-HSDH, 7α-HSDH, and 12α-HSDH. researchgate.nettandfonline.com

Specific members of the gut microbiota are known to be key players in the production of 12-Oxo-UDCA and other oxo-bile acids. Notably, species belonging to the genus Clostridium are prominent in these transformations. researchgate.nettandfonline.com Strains such as Clostridium scindens, Clostridium hiranonis, and Clostridium hylemonae have been shown to possess significant 12α-HSDH activity. nih.govasm.orgnih.gov These bacteria can efficiently convert 12-oxolithocholic acid (12-oxoLCA) to deoxycholic acid (DCA), demonstrating their capacity to metabolize 12-oxo bile acids. nih.govnih.govresearchgate.net Furthermore, research has identified 12-oxoLCA as a major transient product during the 7α-dehydroxylation of cholic acid by C. scindens. nih.gov The presence and activity of these specific bacterial strains within the gut are therefore crucial determinants of the levels of 12-Oxo-UDCA and other related metabolites.

Oxo-bile acids, including 12-Oxo-UDCA, are now recognized as important endogenous metabolic intermediates in the complex network of bile acid metabolism. nih.govfrontiersin.org They are not merely byproducts but are actively formed and transformed by the gut microbiota. tandfonline.com The formation of these oxo-intermediates is a key step in the epimerization of hydroxyl groups, which alters the physicochemical properties of bile acids, such as their hydrophobicity and signaling capabilities. nih.govtandfonline.com For example, the conversion of chenodeoxycholic acid to ursodeoxycholic acid proceeds through a 7-oxo intermediate. tandfonline.com Similarly, the pathway to epi-deoxycholic acid involves the formation of 12-oxolithocholic acid. tandfonline.com The presence of 12-oxo bile acids is generally low in the feces of healthy individuals, suggesting they are transient but crucial nodes in the metabolic pathways. nih.gov

Enzymatic Regulation of this compound Levels in Biological Contexts

The concentration of 12-Oxo-UDCA in the gut is tightly regulated by the activity of microbial enzymes. The balance between the oxidation of 12-hydroxy bile acids and the reduction of 12-oxo bile acids, catalyzed by HSDHs, is a key determinant of its steady-state level.

Studies on purified microbial enzymes have provided valuable insights into the regulation of 12-Oxo-UDCA levels. For instance, recombinant 12α-HSDHs from C. scindens, C. hiranonis, and C. hylemonae have been characterized. nih.govnih.gov These enzymes show a strong preference for reducing 12-oxolithocholic acid to deoxycholic acid. nih.govnih.gov Kinetic analyses have revealed that the catalytic efficiency (kcat/Km) for the reduction of 12-oxoLCA is significantly higher than for the reverse oxidative reaction. eiu.edu This suggests a metabolic pull towards the formation of deoxycholic acid from its 12-oxo intermediate under anaerobic conditions prevalent in the gut. The substrate specificity of these enzymes is also noteworthy; they exhibit low activity towards 12-oxochenodeoxycholic acid and reduced activity with taurine (B1682933) or glycine-conjugated bile acids. nih.govnih.gov

Table 1: Microbial Enzymes in this compound Metabolism

| Enzyme | Source Organism | Reaction Catalyzed | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 12α-Hydroxysteroid dehydrogenase (12α-HSDH) | Clostridium scindens, C. hiranonis, C. hylemonae | Oxidation/Reduction at C-12 | Cholic acid, Deoxycholic acid, 12-oxolithocholic acid | 12-oxo-chenodeoxycholic acid, 12-oxolithocholic acid, Deoxycholic acid |

| 7α-Hydroxysteroid dehydrogenase (7α-HSDH) | Various gut bacteria | Oxidation/Reduction at C-7 | Chenodeoxycholic acid, Cholic acid | 7-oxolithocholic acid, 7-oxo-deoxycholic acid |

| 7β-Hydroxysteroid dehydrogenase (7β-HSDH) | Collinsella aerofaciens | Reduction at C-7 | 7,12-dioxo-lithocholic acid | This compound |

| 3α-Hydroxysteroid dehydrogenase (3α-HSDH) | Comamonas testosteroni | Reduction at C-3 | Dehydrocholic acid | Intermediate for 12-oxo-UDCA synthesis |

Impact of Bile Acid Conjugation (e.g., Taurine or Glycine) on Microbial Metabolism

In the liver, primary bile acids are conjugated with the amino acids taurine or glycine (B1666218) before being secreted into the bile. This conjugation process is critical as it significantly increases the water solubility of bile acids, making them more efficient in their role as detergents for lipid digestion in the aqueous environment of the small intestine. frontiersin.orgmdpi.com The pKa of taurine and glycine conjugates is lower than that of unconjugated bile acids, ensuring they remain ionized and impermeable to cell membranes at physiological pH. benthamdirect.com

The amide bond formed during conjugation is stable and resistant to hydrolysis by host pancreatic enzymes. benthamdirect.com Consequently, the metabolism of these conjugated bile acids is almost entirely dependent on the enzymatic activities of the resident gut microbiota. townsendletter.comnih.gov The initial and rate-limiting step for microbial metabolism is deconjugation, a reaction catalyzed by bacterial enzymes known as bile salt hydrolases (BSH). nih.govpnas.org BSH activity is widespread among major gut bacterial phyla, including Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria. nih.gov

Once the taurine or glycine moiety is cleaved, the unconjugated bile acids become substrates for a variety of further microbial transformations, such as dehydroxylation, oxidation, and epimerization. nih.gov The type of conjugation can influence the specific microbial populations involved. For instance, research on fecal microbiota has shown a significant association between the Gemmiger genus and the deconjugation of glycine-conjugated bile acids, while bacteria from the Eubacterium and Ruminococcus genera were associated with the deconjugation of taurocholic acid. europeanreview.org

The diet can also influence the ratio of glycine to taurine conjugation. benthamdirect.com Diets high in animal protein tend to favor taurine conjugation, whereas vegetarian diets are associated with a higher proportion of glycine-conjugated bile acids. benthamdirect.comnih.gov This dietary influence on the substrate pool can, in turn, shape the composition and metabolic output of the gut microbiota. For example, the microbial metabolism of taurine-conjugated bile acids can release taurine, which is then metabolized to produce hydrogen sulfide, a genotoxic compound. benthamdirect.comnih.gov

In germ-free animals, where there is no microbial activity, bile acids remain almost exclusively in their taurine-conjugated form, leading to a significant accumulation of compounds like tauro-β-muricholic acid. mdpi.comyoutube.com This highlights the essential role of the gut microbiota in driving the deconjugation process, which is a critical gateway to the formation of the diverse pool of secondary bile acids, including oxo-bile acids. mdpi.com

Table 1: Microbial Genera Associated with Bile Acid Deconjugation

| Conjugate Type | Associated Microbial Genera | Research Context |

|---|---|---|

| Glycine-conjugated bile acids | Gemmiger | Fecal microbiota analysis europeanreview.org |

| Taurocholic acid | Eubacterium, Ruminococcus | Fecal microbiota analysis europeanreview.org |

| General Deconjugation (BSH activity) | Lactobacillus, Bifidobacterium, Clostridium, Bacteroides | General gut microbiome studies nih.gov |

Alterations in Bile Acid Pool Composition Related to Oxo-Bile Acids in Biological Systems

The composition of the bile acid pool is a dynamic equilibrium shaped by host synthesis, secretion, and microbial metabolism. Oxo-bile acids, which are intermediates formed through the oxidation of hydroxyl groups on the steroid nucleus by bacterial hydroxysteroid dehydrogenases (HSDHs), represent a significant modification that alters this balance. nih.gov The formation of an oxo-bile acid, such as the conversion of a 7-hydroxy bile acid to a 7-oxo-bile acid, is a key step that can precede further transformations like epimerization to form iso-bile acids (e.g., the formation of ursodeoxycholic acid from chenodeoxycholic acid). nih.govnih.gov

The presence and abundance of oxo-bile acids can significantly shift the physicochemical properties and signaling functions of the entire bile acid pool. For example, the oxidation of hydroxyl groups to oxo groups generally leads to derivatives with reduced lipophilicity and a decreased tendency for self-aggregation. europeanreview.org This alteration can impact the detergent activity and membranolytic potential of the bile acid mixture. europeanreview.org

In various disease states, the profile of the bile acid pool, including the concentration of oxo-derivatives, is notably altered. In dogs with chronic enteropathy, fecal concentrations of certain oxo-bile acids, such as 3-oxo-deoxycholic acid and 12-oxo-lithocholic acid, were found to be lower compared to healthy dogs. mdpi.com In these canine fecal samples, the products of HSDH reactions, which include both oxo- and iso-bile acids, constituted a substantial portion (average of 30%) of the total fecal bile acid pool. mdpi.com

In human liver diseases, particularly those involving cholestasis, the accumulation of potentially toxic bile acids is a key feature of the pathology. youtube.comexplorationpub.com Inborn errors of bile acid synthesis can lead to the accumulation of atypical and often toxic intermediates, including unsaturated oxo-bile acids, which can cause rapid liver damage. explorationpub.com For instance, a deficiency in the enzyme Δ4-3-oxosteroid-5β-reductase (AKR1D1) results in the accumulation of 3-oxo-Δ4 bile acids. frontiersin.orgexplorationpub.com

Furthermore, specific oxo-bile acids can have distinct biological activities. Recent studies have shown that 7-oxo-deoxycholic acid (7-oxo-DCA) acts as a natural antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. pnas.org By downregulating FXR signaling, 7-oxo-DCA can promote intestinal tumorigenesis, in stark contrast to its structural isomer, isodeoxycholic acid (isoDCA), which is a potent FXR agonist and inhibits tumorigenesis. pnas.org This demonstrates how the generation of a single oxo-bile acid by the microbiota can profoundly alter host signaling pathways.

Table 2: Impact of Oxo-Bile Acids on Bile Acid Pool Characteristics

| Condition / Factor | Observed Alteration in Bile Acid Pool | Key Oxo-Bile Acids Involved | Biological Consequence | Reference |

|---|---|---|---|---|

| Chronic Enteropathy (Dogs) | Decreased fecal concentrations of secondary and oxo-BAs | 3-oxo-deoxycholic acid, 12-oxo-lithocholic acid | Altered microbial metabolism | mdpi.com |

| Inborn Errors of BA Synthesis (e.g., AKR1D1 deficiency) | Accumulation of atypical, toxic intermediates | 3-oxo-Δ4 bile acids | Cholestasis, progressive liver damage | frontiersin.orgexplorationpub.com |

| Intestinal Tumorigenesis | Altered FXR signaling | 7-oxo-deoxycholic acid | Promotion of tumor growth (FXR antagonism) | pnas.org |

| UDCA Therapy | Increased proportion of hydrophilic bile acids | N/A (UDCA displaces toxic BAs) | Reduced cytotoxicity of the bile acid pool | drugbank.comnih.govaasld.org |

Molecular Mechanisms of 12 Oxo Ursodeoxycholic Acid Action at the Cellular Level

Receptor Interactions and Ligand Binding Dynamics

The biological effects of 12-oxo-UDCA are largely mediated through its interactions with key bile acid receptors. These interactions can either activate or antagonize the receptor's function, leading to a cascade of downstream cellular events.

Farnesoid X Receptor (FXR) Pathway Modulation and its Transcriptional Consequences

The farnesoid X receptor (FXR) is a central regulator of bile acid, lipid, and glucose metabolism. ahajournals.org Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences to regulate target gene expression. ahajournals.org

Research suggests that the parent compound, UDCA, acts as a partial agonist or even an antagonist of FXR. drugbank.comnih.gov This is in contrast to more potent FXR agonists like chenodeoxycholic acid (CDCA). The modulation of FXR by 12-oxo-UDCA is an area of active investigation, with its effects likely being context-dependent and influenced by the specific cellular environment. The interaction of 12-oxo-UDCA with FXR can lead to the recruitment of co-repressors or co-activators, ultimately influencing the transcription of genes involved in bile acid homeostasis. ahajournals.org

G Protein-Coupled Bile Acid Receptor (TGR5) Interactions and Downstream Signaling

TGR5, a cell surface receptor, is another important target for bile acids. acs.org Unlike the nuclear receptor FXR, TGR5 activation initiates rapid, non-genomic signaling cascades. nih.gov TGR5 is activated by a range of bile acids, with varying potencies. researchgate.net

Studies on UDCA, the precursor to 12-oxo-UDCA, indicate that it is a relatively weak agonist of TGR5. researchgate.netresearchgate.net The interaction of 12-oxo-UDCA with TGR5 is likely to be similar, though specific binding affinities and downstream signaling consequences are still being elucidated. Activation of TGR5 can lead to the production of intracellular second messengers like cyclic AMP (cAMP), which in turn can influence a variety of cellular processes, including energy expenditure and inflammatory responses. nih.gov

Influence on Gene Expression and Transcriptional Regulation by 12-Oxo-ursodeoxycholic Acid

The interaction of 12-oxo-UDCA with nuclear receptors like FXR directly translates into changes in the expression of specific genes, thereby altering cellular function.

Regulation of Bile Acid Synthesis and Transport Genes (e.g., cyp7a1, shp)

A key aspect of bile acid signaling is the negative feedback regulation of their own synthesis. The rate-limiting enzyme in the classical bile acid synthesis pathway is cholesterol 7α-hydroxylase, encoded by the cyp7a1 gene. nih.gov Activation of FXR in the liver leads to the induction of the small heterodimer partner (SHP), a transcriptional repressor. scispace.comresearchgate.net SHP, in turn, inhibits the transcription of cyp7a1, thus reducing bile acid production. scispace.comresearchgate.net

Studies on UDCA have shown that it can decrease the expression of cyp7a1 mRNA while increasing the expression of shp mRNA, consistent with an effect on the FXR signaling pathway. mdpi.com It is plausible that 12-oxo-UDCA exerts similar regulatory effects on these key genes involved in maintaining bile acid homeostasis.

Impact on Intracellular Signaling Cascades

Beyond direct receptor-mediated gene regulation, 12-oxo-UDCA and its parent compound can influence various intracellular signaling cascades, contributing to their diverse biological effects.

Bile acids have been shown to activate signaling molecules such as c-Jun N-terminal kinase (JNK), protein kinase B (AKT), and extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov These pathways are involved in a multitude of cellular processes, including cell proliferation, apoptosis, and stress responses. For instance, UDCA has been shown to inhibit apoptosis by modulating mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS). jci.orgplos.org It can also affect the NF-κB signaling pathway, which is a key regulator of inflammation. mdpi.com The extent to which 12-oxo-UDCA specifically modulates these cascades is an ongoing area of research.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. 12-oxo-UDCA is understood to exert anti-inflammatory effects by modulating this pathway. engineering.org.cn While direct studies on 12-oxo-UDCA are limited, the mechanisms of its precursor, UDCA, provide significant insights. UDCA has been shown to inhibit the activation of NF-κB, a key mediator of inflammation. nih.gov In conditions like sepsis-induced acute kidney injury, UDCA has been demonstrated to suppress NF-κB activation, leading to a reduction in the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibitory action on the NF-κB signaling cascade is a crucial component of its cytoprotective and immunomodulatory effects. engineering.org.cnnih.gov The anti-inflammatory properties of UDCA and its derivatives are also linked to their ability to modulate survival signaling pathways, including NF-κB. researchgate.net

Epidermal Growth Factor Receptor (EGFR)-Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The Epidermal Growth Factor Receptor (EGFR)-Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Research indicates that bile acids can differentially regulate this pathway. For instance, deoxycholic acid (DCA), a hydrophobic bile acid, can activate EGFR, while the more hydrophilic UDCA has been shown to inhibit it. nih.govnih.gov This differential regulation is a potential explanation for their opposing effects on carcinogenesis, with DCA acting as a tumor promoter and UDCA exhibiting chemopreventive properties. nih.govsci-hub.se

The MAPK/JNK signaling pathway, in particular, has been identified as a key player in the differential regulation of gene expression by different bile acids. plos.org While specific studies on 12-oxo-UDCA's direct interaction with the EGFR-MAPK pathway are not extensively detailed in the provided results, the known actions of UDCA suggest a potential for inhibitory or modulatory effects. nih.govnih.gov UDCA has been reported to antagonize EGFR/MAPK signaling, which could contribute to its anticancer activities. nih.gov

MicroRNA Pathways and Regulatory Networks (e.g., microRNA-21)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play significant roles in regulating gene expression at the post-transcriptional level. Recent studies have highlighted the involvement of miRNAs in the biological functions of bile acids. Notably, UDCA has been shown to modulate the expression of several miRNAs, including the oncomiR microRNA-21 (miR-21). nih.govnih.gov

Research has demonstrated that UDCA can significantly decrease the levels of miR-21. nih.gov This is noteworthy as miR-21 is often upregulated in inflammatory conditions and various cancers, where it promotes cell proliferation and inhibits apoptosis. nih.gov By downregulating miR-21, UDCA may exert some of its anti-inflammatory and anti-carcinogenic effects. nih.gov Furthermore, UDCA has been found to be a strong inducer of miR-21 expression during liver regeneration, suggesting a context-dependent regulatory role. nih.gov The modulation of miR-21 and its interaction with signaling pathways like NF-κB and farnesoid X receptor (FXR) underscore a novel mechanism for the therapeutic potential of UDCA and its derivatives. nih.gov

Nrf2 Signaling and Induction of Antioxidant Expression

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and detoxifying enzymes, protecting cells from oxidative stress. nih.govfrontiersin.org

UDCA has been shown to activate the Nrf2 signaling pathway. nih.govfrontiersin.org This activation results in the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). frontiersin.org Studies have demonstrated that UDCA treatment can enhance the nuclear translocation of Nrf2, leading to the upregulation of its target genes. nih.govfrontiersin.orgnih.gov This mechanism is crucial for the cytoprotective effects of UDCA, as it helps to mitigate oxidative damage. nih.govfrontiersin.org The protective effects of UDCA against certain toxicities have been shown to be abolished when Nrf2 is silenced, highlighting the critical role of this pathway. frontiersin.org

Cellular Homeostasis and Stress Response Mechanisms Influenced by this compound

12-oxo-UDCA and its parent compound, UDCA, play a significant role in maintaining cellular homeostasis and mitigating stress responses, primarily through the modulation of apoptosis and the attenuation of oxidative stress.

Modulation of Apoptosis Pathways and Cell Survival

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Dysregulation of apoptosis is implicated in various diseases. Bile acids can have opposing effects on apoptosis; for instance, hydrophobic bile acids like deoxycholic acid can induce apoptosis, while the hydrophilic UDCA is known to be anti-apoptotic. merckmillipore.comjci.org

UDCA and its derivatives have been shown to inhibit apoptosis through multiple mechanisms. researchgate.net These include preventing mitochondrial dysfunction, a key event in the apoptotic cascade. merckmillipore.comresearchgate.net UDCA can inhibit the mitochondrial membrane permeability transition (MPT), which is a critical step in the release of pro-apoptotic factors like cytochrome c. merckmillipore.com Furthermore, UDCA has been observed to modulate the expression of key apoptosis-regulating proteins, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax. researchgate.netfrontiersin.org The anti-apoptotic effects of UDCA are also attributed to its ability to modulate various survival signaling pathways. researchgate.net

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Production

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage. 12-oxo-UDCA is reported to have cytoprotective effects by reducing oxidative stress.

The antioxidant properties of UDCA and its derivatives are well-documented. frontiersin.orgcaldic.com They can prevent the production of ROS in liver macrophages, thereby attenuating liver damage. One of the key mechanisms for this is the activation of the Nrf2 signaling pathway, which, as previously mentioned, leads to the increased expression of antioxidant enzymes. nih.govfrontiersin.org By enhancing the cellular antioxidant defense system, UDCA helps to neutralize ROS and reduce oxidative damage. frontiersin.org Studies have shown that UDCA can decrease intracellular levels of ROS and protect against apoptosis induced by oxidative stress. frontiersin.org

Interactive Data Tables

Table 1: Modulation of Signaling Pathways by UDCA and its Derivatives

| Signaling Pathway | Effect of UDCA/Derivatives | Key Molecular Targets | Reference(s) |

| NF-κB Signaling | Inhibition of activation | NF-κB, TNF-α, IL-1β, IL-6 | engineering.org.cnnih.govresearchgate.net |

| EGFR-MAPK Signaling | Inhibition/Modulation | EGFR, MAPK/JNK | nih.govnih.govplos.org |

| MicroRNA Pathways | Downregulation of miR-21 | microRNA-21 | nih.govnih.gov |

| Nrf2 Signaling | Activation | Nrf2, HO-1, NQO1 | nih.govfrontiersin.orgnih.gov |

Table 2: Influence on Cellular Homeostasis and Stress Response by UDCA and its Derivatives

| Cellular Process | Effect of UDCA/Derivatives | Key Mechanisms | Reference(s) |

| Apoptosis | Inhibition | Prevention of mitochondrial dysfunction, Modulation of Bcl-2/Bax expression | researchgate.netmerckmillipore.comresearchgate.netfrontiersin.org |

| Oxidative Stress | Attenuation | Reduction of ROS production, Activation of Nrf2 pathway | nih.govfrontiersin.orgfrontiersin.orgcaldic.com |

Cytoprotective Effects on Cellular Structures and Membrane Integrity

The cytoprotective properties of this compound (12-Oxo-UDCA), a derivative of ursodeoxycholic acid (UDCA), are crucial to its therapeutic potential. These effects are primarily observed at the cellular level, where it helps to preserve the structural integrity of cells and their membranes, particularly in hepatocytes (liver cells) and cholangiocytes (bile duct cells). The mechanisms underlying this protection involve the modulation of apoptosis (programmed cell death), reduction of oxidative stress, and stabilization of cellular and mitochondrial membranes.

Hydrophobic bile acids, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), can be toxic to hepatocytes by increasing cell membrane permeability, which can lead to apoptosis. nih.gov In contrast, the more hydrophilic nature of UDCA and its derivatives like 12-Oxo-UDCA helps to counteract the damaging effects of these toxic bile acids. nih.govresearchgate.netnih.gov This is achieved in part by competitively displacing the endogenous hydrophobic bile acids, thereby reducing their toxic concentrations within the liver. nih.govdrugbank.com

A key aspect of the cytoprotective action of UDCA and its derivatives is the inhibition of apoptosis. fda.govresearchgate.net Research has shown that these compounds can protect both liver and non-liver cells from apoptosis induced by various agents. merckmillipore.comumn.edu This anti-apoptotic effect is linked to the stabilization of the mitochondrial membrane. merckmillipore.comumn.edu Toxic bile acids can disrupt the mitochondrial transmembrane potential (Δψm), leading to the production of reactive oxygen species (ROS) and the release of pro-apoptotic factors. merckmillipore.comumn.edunih.gov UDCA has been demonstrated to prevent these mitochondrial alterations, thereby inhibiting the apoptotic cascade. merckmillipore.comumn.edunih.gov For instance, co-incubation of mitochondria with UDCA significantly inhibits the disruption of Δψm and the increase in ROS production associated with DCA. nih.gov Furthermore, in vivo studies have shown that UDCA can prevent the increase in mitochondria-associated Bax protein, a key regulator of apoptosis. nih.gov

The table below summarizes key research findings on the cytoprotective effects of UDCA and its derivatives, providing insights into the mechanisms of action of 12-Oxo-UDCA.

Table 1: Research Findings on the Cytoprotective Effects of Ursodeoxycholic Acid and its Derivatives

| Effect | Model System | Key Findings | Reference |

|---|---|---|---|

| Inhibition of Apoptosis | Isolated rat hepatocytes, HuH-7, Hep G2, Saos-2, Cos-7, and HeLa cells | Co-administration of UDCA with various apoptosis-inducing agents resulted in a 50-100% inhibition of apoptotic changes. | merckmillipore.comumn.edu |

| Mitochondrial Membrane Stabilization | Isolated mitochondria from rat livers | UDCA inhibited DCA-mediated mitochondrial swelling by over 40% and the release of calcein (B42510) by 50%. | nih.gov |

| Prevention of Mitochondrial Transmembrane Potential Disruption | Isolated mitochondria | UDCA significantly inhibited the DCA-induced decrease in mitochondrial transmembrane potential. | nih.gov |

| Reduction of Reactive Oxygen Species (ROS) Production | Isolated mitochondria | Co-incubation with UDCA significantly inhibited the DCA-associated increase in superoxide (B77818) anion and peroxide production. | nih.gov |

| Inhibition of Pro-Apoptotic Protein Translocation | Rats fed with DCA-supplemented diet | Combination feeding with UDCA almost completely inhibited the DCA-associated 4.5-fold increase in mitochondria-associated Bax protein levels. | nih.gov |

| Protection against Hydrophobic Bile Acid Toxicity | In vitro and in vivo studies | UDCA counteracts the hepatotoxicity of more hydrophobic bile acids by partially replacing the bile acid pool. | nih.gov |

| Reduction of Oxidative Stress | Liver macrophages | 12-Oxo-UDCA prevents the production of reactive oxygen species (ROS), thus attenuating liver damage. |

Research Methodologies and Model Systems for 12 Oxo Ursodeoxycholic Acid Studies

In Vitro Cellular Models for Mechanistic Investigations of 12-Oxo-ursodeoxycholic Acid

In vitro models are indispensable for dissecting the molecular mechanisms underlying the biological activities of 12-Oxo-UDCA at the cellular level.

A variety of immortalized cell lines are employed to study the effects of bile acids, including derivatives like 12-Oxo-UDCA.

HepG2 (Human Hepatocellular Carcinoma): These cells are a cornerstone for studying hepatobiliary transport and metabolism. Research on related bile acids like ursodeoxycholic acid (UDCA) in HepG2 cells has explored mechanisms of cytoprotection, regulation of gene expression, and inhibition of P-glycoprotein, providing a framework for investigating 12-Oxo-UDCA. nih.govjci.org For instance, studies have shown that UDCA can inhibit apoptosis and modulate mitochondrial membrane perturbation in these cells. jci.org Derivatives of UDCA have also been shown to inhibit HepG2 cell proliferation by causing cell cycle arrest. researchgate.netresearchgate.net

IEC-6 (Rat Intestinal Epithelial Cells): As the intestine is a key site for bile acid metabolism and signaling, the IEC-6 cell line is crucial for studying enterocyte function. Research using IEC-6 cells has demonstrated that bile acids can influence cell migration, a critical process in intestinal barrier function. nih.govsisna.org For example, UDCA has been shown to promote enterocyte migration, and co-culture systems with macrophages have been used to study the inflammatory response in intestinal epithelial cells. sisna.orgnih.gov The cytotoxic effects of various bile acids have also been evaluated in this cell line. researchgate.net

HCT116 (Human Colon Carcinoma): This cell line is extensively used in colon cancer research to investigate the effects of bile acids on apoptosis and cell growth. nih.govnih.gov Studies have shown that the hydrophobicity of bile acids correlates with their ability to induce apoptosis or growth arrest in HCT116 cells. nih.govnih.gov Furthermore, the activation of signaling pathways like AP-1 by different bile acids has been characterized in these cells. researchgate.net The pro-apoptotic and survival-regulating effects of hydrophobic bile acids have also been a focus of investigation. tandfonline.com

Barrett's Cell Lines: Non-neoplastic, telomerase-immortalized Barrett's epithelial cell lines are vital for studying the pathogenesis of Barrett's esophagus and the potential chemopreventive effects of bile acids. nih.govphysiology.orgnih.govelsevierpure.com Research has shown that hydrophilic bile acids like UDCA can protect these cells from DNA damage induced by hydrophobic bile acids by increasing the expression of antioxidant enzymes. physiology.orgnih.govelsevierpure.com The role of signaling pathways like p38 in mediating the cellular response to bile acid-induced DNA damage has also been explored. nih.gov

Table 1: Overview of Immortalized Cell Lines in Bile Acid Research

| Cell Line | Origin | Key Research Applications for Bile Acid Studies |

| HepG2 | Human Hepatocellular Carcinoma | Hepatoprotection, apoptosis, cell cycle regulation, P-glycoprotein inhibition. nih.govjci.orgresearchgate.netresearchgate.net |

| IEC-6 | Rat Intestinal Epithelium | Intestinal barrier function, cell migration, inflammation, cytotoxicity. nih.govsisna.orgnih.govresearchgate.net |

| HCT116 | Human Colon Carcinoma | Apoptosis, cell growth, signal transduction. nih.govnih.govresearchgate.nettandfonline.com |

| Barrett's cell lines | Human Barrett's Esophagus | Chemoprevention, DNA damage and repair, antioxidant responses. nih.govphysiology.orgnih.govelsevierpure.com |

To better mimic the complex in vivo environment, researchers are increasingly turning to organoid and co-culture systems. nih.gov Organoids, three-dimensional structures derived from stem cells, can recapitulate the architecture and function of organs like the liver and intestine. Co-culture systems, which involve growing different cell types together, allow for the study of intercellular communication, such as the interaction between intestinal epithelial cells and immune cells in response to bile acids. nih.gov These advanced models hold significant promise for investigating the multifaceted roles of 12-Oxo-UDCA in a more physiologically relevant context.

In Vivo Animal Models for Mechanistic Studies of this compound

Animal models are critical for understanding the systemic effects of 12-Oxo-UDCA, including its metabolism, distribution, and impact on various organs.

Rodent models, particularly rats and mice, are widely used in bile acid research due to their well-characterized genetics and physiology. bohrium.comnih.govnih.govresearchgate.netrug.nlrug.nlresearchgate.net Genetically modified mice, such as knockout models for specific enzymes or receptors involved in bile acid synthesis and signaling (e.g., Cyp7a1, Fxr), have been instrumental in elucidating the roles of individual bile acids and their metabolic pathways. bohrium.comrug.nlresearchgate.net These models are used to study the enterohepatic circulation of bile acids, their influence on metabolic diseases, and their role in liver and intestinal health. nih.govnih.govresearchgate.netrug.nlrug.nl For instance, studies in mice have revealed that UDCA can be a primary bile acid in this species and can be synthesized in the absence of gut microbiota. nih.gov

Table 2: Key Interspecies Differences in Bile Acid Metabolism

| Feature | Humans | Mice |

| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA). nih.gov | CA, CDCA, α- and β-muricholic acids (MCAs). rug.nlresearchgate.net |

| Major Secondary Bile Acids | Deoxycholic acid (DCA), Lithocholic acid (LCA). nih.gov | DCA, ω-muricholic acid. nih.gov |

| Bile Acid Conjugation | Primarily with glycine (B1666218), also taurine (B1682933). researchgate.netrug.nl | Almost exclusively with taurine. researchgate.netrug.nl |

| Key Enzymes | CYP7A1, CYP8B1, CYP27A1. nih.govrug.nl | Cyp7a1, Cyp8b1, Cyp27a1, Cyp2c70 (for MCA synthesis). bohrium.comrug.nl |

Advanced Analytical and Spectroscopic Techniques for this compound Characterization and Quantification

The accurate characterization and quantification of 12-Oxo-UDCA in biological matrices are essential for both in vitro and in vivo studies. A range of advanced analytical and spectroscopic techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying bile acids, including 12-Oxo-UDCA, in complex biological samples. The use of deuterated internal standards helps to minimize matrix effects and ensure accurate quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for bile acid analysis. It often requires derivatization of the bile acids to increase their volatility for gas chromatographic separation. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the analysis and purification of 12-Oxo-UDCA. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a valuable tool for the structural elucidation of bile acid metabolites, including the confirmation of the position of keto and hydroxyl groups.

Enzymatic Assays: Specific enzymes, such as 3α-hydroxysteroid dehydrogenase, can be used for the quantification of certain groups of bile acids. nih.gov

These analytical methods are crucial for determining the concentration of 12-Oxo-UDCA in various experimental settings, from cell culture media to plasma and tissue samples, providing the quantitative data needed to understand its pharmacokinetics and pharmacodynamics.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolomics Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and selective quantification of bile acids, including 12-oxo-UDCA, in various biological matrices. This powerful analytical tool combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.

In the context of 12-oxo-UDCA research, LC-MS/MS is employed for several key applications:

Quantification in Biological Fluids: Highly sensitive LC-MS/MS methods have been developed and validated for the quantification of ursodeoxycholic acid (UDCA) and its metabolites in human plasma. jocpr.comnssresearchjournal.com These methods often involve a simple single-step extraction and can achieve low limits of quantification, making them suitable for pharmacokinetic studies. jocpr.comresearchgate.net For instance, one validated method demonstrated a quantification range of 0.1 to 3.05 µg/ml for UDCA in human plasma. jocpr.com The use of deuterium-labeled internal standards is a common strategy to ensure accuracy and reproducibility. nssresearchjournal.com

Metabolomics Profiling: LC-MS/MS is instrumental in comprehensive metabolomics studies to identify and quantify a wide array of bile acids in biological samples. This approach allows researchers to understand the metabolic transformations of UDCA and the formation of its derivatives, such as 12-oxo-UDCA. In one study, 20 different metabolites of UDCA were identified using high-resolution MS combined with an energy-resolved mass spectrometry strategy. nih.gov This included the identification of 3α,7β-dihydroxy-12-oxo-5β-cholan-24-oic acid (a 12-oxo derivative of UDCA). nih.gov Metabolomics profiling of bile has also been used to evaluate liver metabolism and function, where oxidized bile acids like 12-oxochenodeoxycholic acid were detected. semanticscholar.org

Method Development and Validation: Significant effort is dedicated to developing and validating robust LC-MS/MS methods for the analysis of a broad spectrum of bile acids. nih.gov These methods are optimized for simplicity, metabolic coverage (including free and conjugated forms), and applicability across different biological matrices (serum, plasma, liver tissue) and species. nih.gov

The typical workflow for LC-MS/MS analysis of bile acids involves sample preparation (e.g., solid-phase extraction or protein precipitation), chromatographic separation on a suitable column (often a C18 reverse-phase column), and detection using a mass spectrometer operating in a specific ion mode (e.g., negative ion mode for bile acids). jocpr.comnssresearchjournal.com

Table 1: LC-MS/MS Method Parameters for Bile Acid Analysis

| Parameter | Example Method 1 jocpr.com | Example Method 2 nssresearchjournal.com |

| Analytical Column | Thermo Bio basic C4, 5 µm, 150×4.6 mm | Reverse-phase C18 Symmetry Shield (50mm*4.6mm, 5.0µm) |

| Mobile Phase | 40:40:20 isocratic solvent mixture | Acetonitrile: Methanol:2mM Ammonium formate (B1220265) (pH 3.5) [48:06:46%v/v] |

| Flow Rate | Not specified | 0.600mL/min |

| Ionization Mode | Negative ion mode (ESI) | Negative ion mode (ESI) |

| Internal Standard | Diclofenac | Deuterium-labelled internal standards |

| Lower Limit of Quantification (UDCA) | 0.1 µg/ml | 100 ng/ml |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of bile acid derivatives, including 12-oxo-UDCA. While mass spectrometry provides information about the molecular weight and fragmentation of a molecule, NMR provides detailed insights into the carbon-hydrogen framework, allowing for the precise determination of stereochemistry and the position of functional groups.

For novel or synthesized bile acid compounds, NMR is crucial for confirming the assigned structure. nih.gov In the context of 12-oxo-UDCA, which is a keto derivative of UDCA, NMR spectroscopy can verify the presence of the ketone group at the C12 position and confirm the stereochemistry of the hydroxyl groups at the 3α and 7β positions. The chemical shifts observed in the NMR spectrum are compared with reference data for UDCA and other related bile acid derivatives to confirm the structural identity.

In studies involving the transformation of bile acids by microorganisms, NMR analysis, in conjunction with mass spectrometry, has been used to identify novel metabolites. For instance, the production of 15β-hydroxy-12-oxo-LCA from deoxycholic acid by certain fungi was confirmed using MS and NMR analyses. ebi.ac.uk

Thin-Layer Chromatography (TLC) for Lipophilicity Assessment in Research Contexts

Thin-Layer Chromatography (TLC) is a relatively simple, rapid, and cost-effective chromatographic technique that finds application in the study of bile acids for assessing their lipophilicity. Lipophilicity is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of compounds.

In research contexts, TLC has been utilized to evaluate the lipophilicity of various bile acids and their oxo derivatives. nih.govresearchgate.net The retention of the compounds on the TLC plate, typically expressed as the Rf value or related parameters, provides a measure of their relative lipophilicity. For example, a study evaluated the lipophilicity of synthesized oxo derivatives of deoxycholic acid, chenodeoxycholic acid, hyodeoxycholic acid, and ursodeoxycholic acid using normal-phase TLC in different solvent systems. nih.govresearchgate.net

TLC is also employed to monitor the progress of chemical reactions involving bile acids, such as the conversion of 12-oxolithocholic acid to deoxycholic acid by anaerobic bacteria. nih.gov The separation of reactants and products on the TLC plate allows for a quick assessment of the reaction's completion. nih.gov

Computational and In Silico Approaches in this compound Research

In addition to experimental techniques, computational and in silico approaches play a significant role in the study of bile acid derivatives like 12-oxo-UDCA. These methods allow for the prediction of pharmacokinetic properties and the exploration of structure-activity relationships, guiding the rational design of new compounds.

ADME Modeling for Bile Acid Derivatives (excluding clinical applications)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a computational approach used to predict the pharmacokinetic properties of molecules. For bile acid derivatives, information on their ADME properties is often limited. nih.gov

Studies have utilized in silico tools to predict the ADME properties of various bile acids and their oxo derivatives. nih.gov These models can provide insights into parameters such as intestinal absorption, plasma protein binding, and blood-brain barrier penetration. For instance, one study used five different software programs to calculate logP values (a measure of lipophilicity) and correlate them with experimentally determined hydrophobicity parameters. nih.gov The results of such modeling can suggest, for example, that certain oxo derivatives of bile acids may have satisfactory intestinal absorption after oral administration but poor penetration through the blood-brain barrier. nih.gov This information is valuable in the early stages of research to prioritize compounds for further experimental investigation.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the desired pharmacological effect.

For bile acid derivatives, SAR studies are crucial for the rational design of new analogs with improved properties. nih.govnih.gov For example, modifications to the side chain of ursodiol have been investigated to prevent 7-dehydroxylation by intestinal bacteria and modulate hepatic conjugation, while maintaining its beneficial physicochemical properties. nih.gov

In the context of 12-oxo-UDCA, SAR studies could involve synthesizing a series of analogs with modifications at the 12-position or other parts of the steroid nucleus and evaluating their biological activities. This approach can help to elucidate the importance of the 12-oxo group for a particular biological effect and guide the design of more potent and selective compounds. For instance, a study on UDCA derivatives for anti-hepatoma activity suggested that the introduction of a piperazine (B1678402) ring at the 24-position was an important active group. nih.gov Such insights are invaluable for the development of new therapeutic agents based on the bile acid scaffold. wgtn.ac.nz

Future Research Directions and Unexplored Avenues for 12 Oxo Ursodeoxycholic Acid

Development of Novel Biocatalytic Strategies for Efficient and Sustainable Production

One promising avenue is the use of whole-cell biocatalysts. Engineered E. coli cells have been successfully used to produce 12-oxo-UDCA with high yields. beilstein-journals.org This approach is advantageous as it can handle higher substrate concentrations compared to systems using purified enzymes. beilstein-journals.org However, challenges remain, such as the often difficult growth conditions for wild-type microorganisms and the potential for pathogenicity, which necessitates stringent purification steps. beilstein-journals.org

The use of purified enzymes in multi-enzyme cascades is another key research area. Systems combining 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 7β-HSDH have been developed for the reduction of dehydrocholic acid (DHCA) to 12-oxo-UDCA. A significant challenge in these systems is the requirement for expensive cofactors like NAD(P)H. Therefore, the development of efficient cofactor regeneration systems is crucial for the economic viability of these processes. beilstein-journals.org Laccase-based systems and the use of formate (B1220265) dehydrogenase are being explored for this purpose. researchgate.netresearchgate.net

Flow reactors represent a cutting-edge technology for biocatalytic production, enabling continuous processes that can lower catalyst requirements and reaction times, leading to high productivity. beilstein-journals.org Integrating chemical and enzymatic steps, such as the chemical oxidation of cholic acid (CA) to DHCA followed by enzymatic reduction, can also improve sustainability by reducing the use of harsh chemicals in later stages. frontiersin.org

Future research will likely focus on:

Discovery and characterization of novel enzymes with improved stability and activity.

Optimization of whole-cell biocatalyst systems to increase substrate tolerance and product yields.

Development of more efficient and cost-effective cofactor regeneration systems.

Implementation of continuous processing technologies like flow reactors for industrial-scale production.

Engineering of Hydroxysteroid Dehydrogenases for Enhanced Specificity and Catalytic Efficiency towards 12-Oxo-ursodeoxycholic Acid Precursors

Hydroxysteroid dehydrogenases (HSDHs) are pivotal enzymes in the biocatalytic production of 12-oxo-UDCA and its precursors. researchgate.net The engineering of these enzymes to enhance their properties is a critical area of future research.

12α-Hydroxysteroid dehydrogenase (12α-HSDH) is essential for the selective oxidation of the 12-hydroxy group of cholic acid to produce 12-oxo-chenodeoxycholic acid (12-oxo-CDCA), a key intermediate. beilstein-journals.orgd-nb.info Both NAD⁺ and NADP⁺-dependent 12α-HSDHs have been identified in various bacteria, including species of Clostridium and Eggerthella. beilstein-journals.orgresearchgate.netd-nb.info

7β-Hydroxysteroid dehydrogenase (7β-HSDH) is another crucial enzyme, responsible for the stereoselective reduction of the 7-keto group to form the 7β-hydroxyl group characteristic of UDCA. frontiersin.org Many wild-type 7β-HSDHs exhibit limitations for industrial applications, such as instability and low activity. frontiersin.org